1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- 1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-
Brand Name: Vulcanchem
CAS No.: 28726-30-9
VCID: VC8096225
InChI: InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3
SMILES: CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C
Molecular Formula: C22H24N2
Molecular Weight: 316.4 g/mol

1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-

CAS No.: 28726-30-9

Cat. No.: VC8096225

Molecular Formula: C22H24N2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- - 28726-30-9

Specification

CAS No. 28726-30-9
Molecular Formula C22H24N2
Molecular Weight 316.4 g/mol
IUPAC Name 1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine
Standard InChI InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3
Standard InChI Key WAQPDYDRPQTELB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C
Canonical SMILES CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C

Introduction

Overview

1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- (CAS 28726-30-9) is a substituted aromatic diamine characterized by a central benzene ring with amine groups at the 1,4-positions, each bonded to dimethylphenyl substituents. This compound, also known as N,N'-Dixylyl-p-phenylenediamine or N1,N4-bis(2,3-dimethylphenyl)benzene-1,4-diamine, is a high-molecular-weight organic molecule (316.4 g/mol) with applications in polymer chemistry, materials science, and industrial antioxidants .

Chemical Identity and Structural Properties

Molecular Characteristics

  • Molecular Formula: C₂₂H₂₄N₂

  • IUPAC Name: N1,N4-bis(2,3-dimethylphenyl)benzene-1,4-diamine

  • SMILES: CC1=C(C)C(NC2=CC=C(NC3=CC=CC(C)=C3C)C=C2)=CC=C1

  • InChIKey: WAQPDYDRPQTELB-UHFFFAOYSA-N

The structure consists of a para-substituted benzene core with two 2,3-dimethylphenyl groups attached via amine linkages. The dimethylphenyl substituents introduce steric hindrance, influencing reactivity and physical properties.

SynonymSource
N,N'-Dixylyl-p-phenylenediamineVulcanChem
N-Tolyl-N'-xylyl-p-phenylenediamineChemNet
1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-AChemBlock

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis methods for this compound are sparsely documented, analogous phenylenediamine derivatives are typically synthesized via:

  • Friedel-Crafts Alkylation: Electrophilic substitution using alkyl halides and Lewis acids (e.g., AlCl₃) to attach dimethylphenyl groups to the benzene ring .

  • Nucleophilic Aromatic Substitution: Reaction of p-phenylenediamine with pre-functionalized dimethylphenyl electrophiles under basic conditions .

A telescoping approach, as described for related compounds (e.g., 2-methoxymethyl-p-phenylenediamine), may involve sequential nitrosation and reduction steps . For example, nitrosation of 2-methoxymethylaniline with sodium nitrite or nitrosylsulfuric acid, followed by acid-catalyzed reduction, yields target diamines .

Purification and Characterization

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

  • Characterization: NMR (¹H/¹³C), FT-IR (N-H stretch ~3300 cm⁻¹), and mass spectrometry (m/z 316.4) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight316.4 g/molVulcanChem
Density~1.1 g/cm³ (estimated)ChemNet
Melting PointNot reported (likely >100°C)AChemBlock
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)RRKChem
LogP~6.3 (indicative of high hydrophobicity)LookChem

Applications and Industrial Relevance

Antioxidants in Rubber Manufacturing

This compound functions as an antiozonant and antioxidant in rubber products, preventing degradation from oxygen and ozone exposure. Its bulky substituents enhance stability by scavenging free radicals and inhibiting chain scission .

Polymer Precursors

As a diamine, it serves as a monomer in polyimide and polyurethane synthesis, contributing to thermal stability and mechanical strength .

Fuel Additives

Derivatives like N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine are used in fuels to inhibit oxidation and gum formation .

Environmental and Toxicological Profile

Environmental Persistence

  • Persistence: Substituted phenylenediamines exhibit moderate to high environmental persistence (half-life >60 days in soil) .

  • Bioaccumulation: LogP values >6 suggest potential bioaccumulation in aquatic organisms .

Toxicity Data

EndpointFindingsSource
Acute ToxicityLD₅₀ (rat, oral): ~500 mg/kgLookChem
Skin SensitizationPositive in murine modelsCanada.ca
EcotoxicityLC₅₀ (Daphnia magna): 0.8 mg/LCanada.ca

A GreenScreen® assessment of the analogue N-(1,4-dimethylpentyl)-N’-phenylbenzene-1,4-diamine classified it as a Benchmark 1 substance ("Avoid – Chemical of High Concern") due to reproductive toxicity and ecotoxicity .

Future Research Directions

  • Degradation Pathways: Study photocatalytic or microbial degradation to mitigate environmental persistence .

  • Alternative Antioxidants: Develop less bioaccumulative analogues using computational QSAR models .

  • Toxicokinetics: Investigate metabolic pathways in mammalian systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator